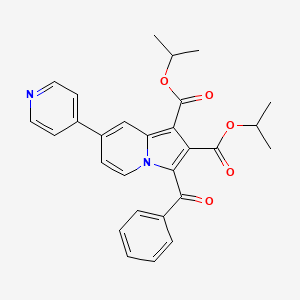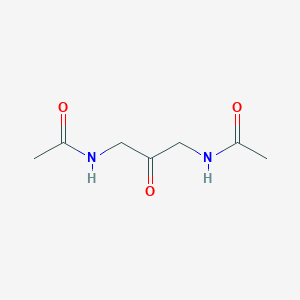
4-Chloro-N-(2,5-dimethoxybenzylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2,5-dimethoxybenzylidene)aniline is an organic compound with the molecular formula C15H14ClNO2 It is a Schiff base derived from the condensation of 4-chloroaniline and 2,5-dimethoxybenzaldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
4-Chloro-N-(2,5-dimethoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines or benzylidene derivatives.
科学研究应用
4-Chloro-N-(2,5-dimethoxybenzylidene)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2,5-Dimethoxybenzylidene)aniline
- 4-Chloro-2,5-dimethoxyaniline
- 2,5-Dimethoxy-N-(4-methoxybenzylidene)aniline
Uniqueness
4-Chloro-N-(2,5-dimethoxybenzylidene)aniline is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
38608-01-4 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-7-8-15(19-2)11(9-14)10-17-13-5-3-12(16)4-6-13/h3-10H,1-2H3 |
InChI 键 |
WASHLTGGBRAPBS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)



